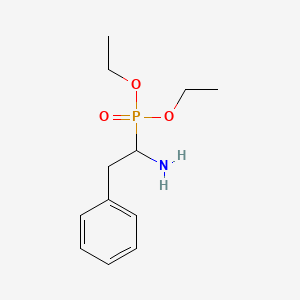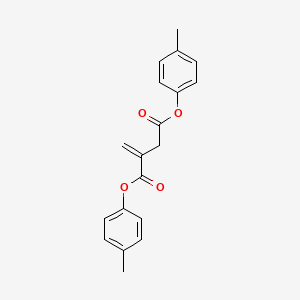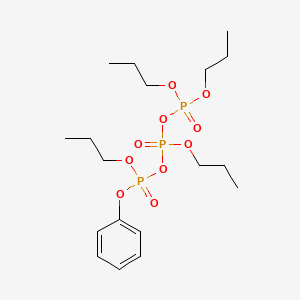
Phenyl tetrapropyl triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl tetrapropyl triphosphate is an organophosphorus compound characterized by the presence of a phenyl group attached to a tetrapropyl triphosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenyl tetrapropyl triphosphate typically involves the reaction of phosphorus oxychloride with phenol and propyl alcohol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction scheme can be represented as follows: [ \text{POCl}_3 + \text{C}_6\text{H}_5\text{OH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl tetrapropyl triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl tetrapropyl triphosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized as a flame retardant and plasticizer in polymer production.
Wirkmechanismus
Phenyl tetrapropyl triphosphate can be compared with other organophosphorus compounds such as triphenyl phosphate and triphenylphosphine. While all these compounds contain phosphorus and phenyl groups, this compound is unique due to its tetrapropyl substitution, which imparts distinct chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Triphenyl phosphate: Used as a flame retardant and plasticizer.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
75348-28-6 |
|---|---|
Molekularformel |
C18H33O10P3 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
dipropoxyphosphoryl [phenoxy(propoxy)phosphoryl] propyl phosphate |
InChI |
InChI=1S/C18H33O10P3/c1-5-14-22-29(19,23-15-6-2)27-31(21,25-17-8-4)28-30(20,24-16-7-3)26-18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
InChI-Schlüssel |
WVZITCXGFJEBEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(OCCC)OP(=O)(OCCC)OP(=O)(OCCC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



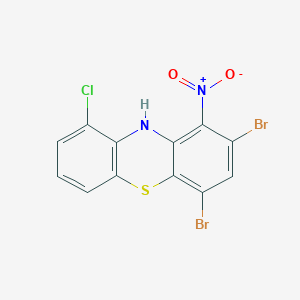
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)

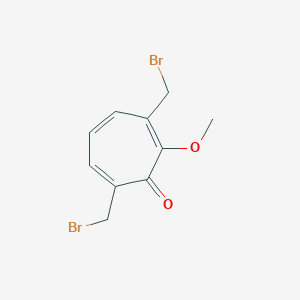
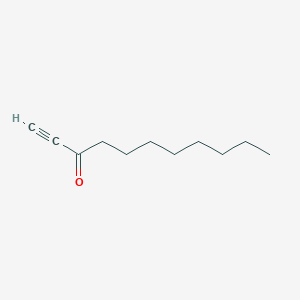
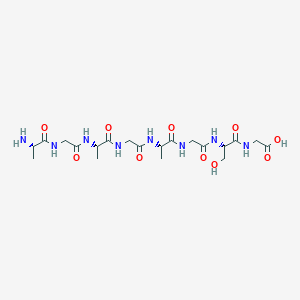
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
